molecular formula C13H14O3 B14396004 2,2,5-Trimethyl-6-phenyl-2H,4H-1,3-dioxin-4-one CAS No. 87769-43-5

2,2,5-Trimethyl-6-phenyl-2H,4H-1,3-dioxin-4-one

Cat. No.: B14396004
CAS No.: 87769-43-5
M. Wt: 218.25 g/mol
InChI Key: ANJKAEJWTOWTGW-UHFFFAOYSA-N
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Description

2,2,5-Trimethyl-6-phenyl-2H,4H-1,3-dioxin-4-one is an organic compound that belongs to the class of dioxin derivatives. This compound is characterized by its unique structure, which includes a dioxin ring substituted with methyl and phenyl groups. It is used as a building block in organic synthesis and serves as a precursor to various β-dicarbonyl compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5-Trimethyl-6-phenyl-2H,4H-1,3-dioxin-4-one typically involves the reaction of diketene with acetone under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the dioxin ring. The reaction conditions include maintaining a temperature range of 65-67°C and a pressure of 2 mmHg .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to ensure the consistency and quality of the final product. The reaction is monitored using techniques such as gas chromatography to ensure the desired yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,2,5-Trimethyl-6-phenyl-2H,4H-1,3-dioxin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include β-keto esters, β-ketoamides, and various substituted derivatives .

Scientific Research Applications

2,2,5-Trimethyl-6-phenyl-2H,4H-1,3-dioxin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,5-Trimethyl-6-phenyl-2H,4H-1,3-dioxin-4-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the phenyl group in 2,2,5-Trimethyl-6-phenyl-2H,4H-1,3-dioxin-4-one imparts unique chemical properties, making it more reactive in certain types of chemical reactions compared to its analogs. This structural difference also influences its applications in various fields .

Properties

CAS No.

87769-43-5

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

2,2,5-trimethyl-6-phenyl-1,3-dioxin-4-one

InChI

InChI=1S/C13H14O3/c1-9-11(10-7-5-4-6-8-10)15-13(2,3)16-12(9)14/h4-8H,1-3H3

InChI Key

ANJKAEJWTOWTGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(OC1=O)(C)C)C2=CC=CC=C2

Origin of Product

United States

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